NVP-BHG712

Übersicht

Beschreibung

NVP-BHG712 ist ein niedermolekularer Inhibitor, der speziell auf die EphB4-Kinase abzielt. EphB4 und sein Ligand EphrinB2 spielen eine entscheidende Rolle bei der embryonalen Gefäßentwicklung und der Gefäßumgestaltung. Diese Verbindung hat eine hohe Selektivität für die EphB4-Kinase und ausgezeichnete pharmakokinetische Eigenschaften gezeigt, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Herstellungsmethoden

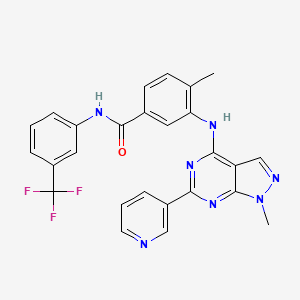

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrazolo[3,4-d]pyrimidin-Grundstruktur. Die Syntheseroute umfasst:

- Bildung des Pyrazolo[3,4-d]pyrimidin-Kerns.

- Einführung der 3-Pyridylgruppe.

- Anlagerung des N-Phenylbenzamid-Moleküls.

- Endgültige Reinigung und Charakterisierung .

Wissenschaftliche Forschungsanwendungen

NVP-BHG712 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeugverbindung zur Untersuchung der Kinaseinhibition und der Signaltransduktionswege verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Hemmung der EphB4-vermittelten Signalübertragung, die für die Gefäßentwicklung und die Tumorangiogenese von entscheidender Bedeutung ist.

Medizin: Als potenzielles Therapeutikum für die Krebsbehandlung, insbesondere bei der gezielten Behandlung von EphB4-positiven Tumoren untersucht.

Industrie: Wird bei der Entwicklung neuer Kinaseinhibitoren eingesetzt und als Referenzverbindung in pharmakologischen Studien verwendet

Wirkmechanismus

This compound entfaltet seine Wirkung durch spezifische Hemmung der Kinaseaktivität von EphB4. Diese Hemmung stört den EphB4-EphrinB2-Signalweg, der an verschiedenen zellulären Prozessen wie Zellmigration, Adhäsion und Angiogenese beteiligt ist. Die Verbindung bindet an die ATP-Bindungsstelle von EphB4 und verhindert so die Autophosphorylierung und die anschließende Aktivierung nachgeschalteter Signalwege .

Wirkmechanismus

Target of Action

NVP-BHG712, also known as 4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide, primarily targets the EphB4 receptor and the ABC transporter subfamily C member 10 (ABCC10) . EphB4 is a member of the largest family of receptor tyrosine kinases, Eph, and is overexpressed in various tumors . ABCC10, also known as multi-drug resistance protein 7 (MRP7), is a major mediator of paclitaxel resistance .

Mode of Action

this compound acts as an inhibitor of EphB4 kinase autophosphorylation, with IC50 values of 3.3 nM for EphA2 and 3.0 nM for EphB4 . It also inhibits the efflux activity of ABCC10, thereby enhancing the intracellular accumulation of paclitaxel .

Biochemical Pathways

this compound affects the signaling pathways of EphB4 and ephrinB2 . It has been shown to inhibit VEGF-driven angiogenesis, indicating a close crosstalk between VEGFR and EphR signaling during angiogenesis . The inhibition of EphB4-ephrinB2 reverse signaling by this compound results in increased tumor growth and decreased tumor vascularization and perfusion .

Pharmacokinetics

The pharmacokinetics of this compound, particularly in combination with paclitaxel, have been studied . This compound significantly enhanced the intracellular accumulation of paclitaxel in HEK293/ABCC10 cells by inhibiting the efflux activity of ABCC10 .

Result of Action

The inhibition of EphB4 by this compound leads to decreased expression of vascular endothelial growth factor (VEGF), angiotensin 1 (Ang-1), and protein kinase B (Akt/PKB), along with increased expression of tissue inhibitor of metalloproteinase-1 (TIMP-1) and transforming growth factor beta-2 (TGF-β2) . This is consistent with the impaired vascularization of A375-EphB4 xenografts . In addition, this compound antagonizes ABCC10-mediated paclitaxel resistance .

Action Environment

It is known that the compound is orally active , suggesting that it is stable in the gastrointestinal environment and can be absorbed into the bloodstream

Biochemische Analyse

Biochemical Properties

NVP-BHG712 has been shown to inhibit EphB4 kinase activity in the low nanomolar range in cellular assays . It exhibits high selectivity for EphB4 over other kinases . The compound interacts with the EphB4 enzyme, inhibiting its autophosphorylation . This interaction disrupts the normal function of the enzyme, leading to changes in biochemical reactions within the cell .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to enhance the intracellular accumulation of paclitaxel in HEK293 cells transfected with ABCC10, a major mediator of paclitaxel resistance . This suggests that this compound can influence cell function by modulating drug resistance mechanisms. Furthermore, this compound has been found to inhibit VEGF-driven vessel formation, suggesting an impact on cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the EphB4 enzyme, inhibiting its autophosphorylation . This inhibition disrupts the normal signaling processes of the enzyme, leading to changes in gene expression and cellular function . The compound’s effects on VEGF-driven vessel formation suggest that it may also interact with VEGF receptor signaling pathways .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, the compound has been noted for its excellent pharmacokinetic properties . It potently inhibits EphB4 autophosphorylation in tissues after oral administration , suggesting that it remains stable and active over time.

Dosage Effects in Animal Models

In animal models, this compound has been shown to dose-dependently inhibit VEGF-driven vessel formation

Transport and Distribution

Its ability to inhibit EphB4 autophosphorylation in tissues after oral administration suggests that it is effectively distributed within the body .

Vorbereitungsmethoden

The synthesis of NVP-BHG712 involves several steps, starting with the preparation of the core pyrazolo[3,4-d]pyrimidine structure. The synthetic route includes:

- Formation of the pyrazolo[3,4-d]pyrimidine core.

- Introduction of the 3-pyridyl group.

- Attachment of the N-phenylbenzamide moiety.

- Final purification and characterization .

Analyse Chemischer Reaktionen

NVP-BHG712 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im Molekül verändern, wodurch möglicherweise die biologische Aktivität verändert wird.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

NVP-BHG712 wird mit anderen EphB4-Inhibitoren und ähnlichen Kinaseinhibitoren verglichen:

Erlotinib: Ein weiterer Kinaseinhibitor, der auf den epidermalen Wachstumsfaktorrezeptor (EGFR) abzielt. Im Gegensatz zu this compound zielt Erlotinib auf einen anderen Rezeptor ab und wird hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt.

Dasatinib: Ein Multi-Kinase-Inhibitor, der auf mehrere Kinasen abzielt, darunter BCR-ABL und Kinasen der SRC-Familie. Dasatinib hat eine breitere Kinasehemmung im Vergleich zur Spezifität von this compound für EphB4.

Imatinib: Zielt auf die Kinasen BCR-ABL, c-KIT und PDGFR ab. Es wird zur Behandlung der chronisch-myeloischen Leukämie und von gastrointestinalen Stromatumoren eingesetzt. .

Die Einzigartigkeit von this compound liegt in seiner hohen Spezifität für EphB4 und seiner Fähigkeit, die VEGF-getriebene Angiogenese zu hemmen, ohne die Aktivität des VEGF-Rezeptors signifikant zu beeinflussen .

Eigenschaften

IUPAC Name |

4-methyl-3-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCPLJOKGAACRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587779 | |

| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940310-85-0 | |

| Record name | NVP-BHG 712 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940310850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 940310-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NVP-BHG 712 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86NEM4R7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.